N-(sec-butyl)-2-(2-methylphenoxy)propanamide
Overview
Description
N-(sec-butyl)-2-(2-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Phenols in Pregnant Women and Children
- Urinary Concentrations of Environmental Phenols : Studies have quantified the exposure of pregnant women and children to various environmental phenols, including bisphenols, parabens, and triclosan. These compounds are ubiquitous in consumer products, leading to widespread human exposure. The detection and quantification of these compounds in urine samples highlight the potential for prenatal and early life exposure to substances with endocrine-disrupting capabilities (Mortensen et al., 2014), (Shekhar et al., 2017).
Exposure Sources and Health Implications
- Associations with Oxidative Stress and Inflammation : Certain studies have explored the relationship between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women. These findings suggest potential mechanisms by which exposure to these compounds may influence adverse health outcomes (Watkins et al., 2015).
Exposure Variability and Determinants
- Predictors and Variability of Exposures : Research on the variability and determinants of urinary concentrations of phenols and parabens indicates that exposure levels can be influenced by demographic factors, lifestyle choices, and product use patterns. These studies provide insight into the factors that may contribute to higher exposure levels in certain populations (Engel et al., 2014).
Methodological Advances in Exposure Assessment
- Development of Analytical Methods : Some studies have focused on developing or refining analytical methods for detecting phenolic compounds in biological samples, contributing to the broader field of environmental exposure assessment and highlighting the challenges and advancements in measuring low-level exposures to environmental contaminants (Moos et al., 2014).
Properties
IUPAC Name |
N-butan-2-yl-2-(2-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-11(3)15-14(16)12(4)17-13-9-7-6-8-10(13)2/h6-9,11-12H,5H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDQTEBIJCAEFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)OC1=CC=CC=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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